1,3-Isobenzofurandione, tetrahydromethyl-

Übersicht

Beschreibung

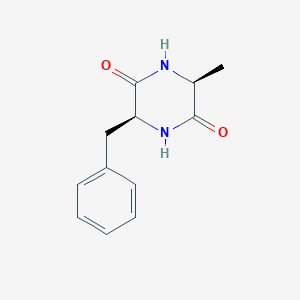

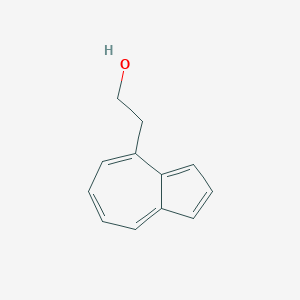

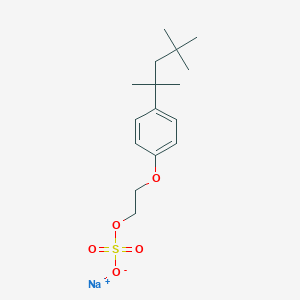

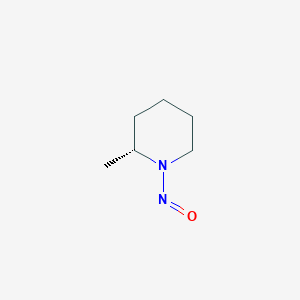

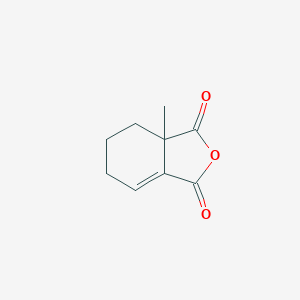

Tetrahydromethyl-1,3-isobenzofurandione, also known as Methyltetrahydrophthalic Anhydride (MTHPA), is a colorless or light yellow liquid . It is used in the preparation method of conductive adhesive . The molecular formula is C9H10O3 .

Synthesis Analysis

While specific synthesis methods for Tetrahydromethyl-1,3-isobenzofurandione were not found in the search results, it is known to be used in the preparation of conductive adhesives .Molecular Structure Analysis

The molecular structure of Tetrahydromethyl-1,3-isobenzofurandione consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The molecular weight is 166.17 .Physical And Chemical Properties Analysis

Tetrahydromethyl-1,3-isobenzofurandione is a colorless or light yellow liquid . It has a boiling point of 120 °C at 3 mmHg, a density of 1.21 g/cm3, and a refractive index of 1.4970 to 1.5020 . It is soluble in water .Wissenschaftliche Forschungsanwendungen

Epoxy Resin Hardener

Tetrahydromethyl-1,3-isobenzofurandione is primarily used as a hardener for epoxy resins, which are materials for insulators in electronic components .

Composite Material Development

This compound has been used in the development of more efficient and sustainable composite materials. A novel tetrahydromethyl-1,3-isobenzofurandione epoxy system (MeTHPA-EP) has been reported that can simultaneously modify bamboo fiber and solidify the matrix .

Toxicity Studies

Tetrahydromethyl-1,3-isobenzofurandione has been used in toxicity studies. For example, it has been administered orally to rats in doses of 30, 100, and 300 mg/kg for a combined repeat dose and reproductive/developmental toxicity screening test .

Chemical Synthesis

The compound is involved in chemical synthesis processes. For instance, it has been used in the Diels-Alder reaction for the synthesis of tetrahydrophthalic anhydride .

Research on Reproductive and Developmental Toxicity

Tetrahydromethyl-1,3-isobenzofurandione has been used in research to study its effects on reproductive and developmental toxicity. In one study, it was found that the no observed adverse effect level (NOAEL) for repeated dose toxicity was 30 mg/kg/day for males and 100 mg/kg/day for females. The NOAEL for reproductive and developmental toxicity was over 300 mg/kg/day for both parent animals and offspring .

Reaction Thermochemistry Studies

Tetrahydromethyl-1,3-isobenzofurandione has been used in reaction thermochemistry studies. For example, it has been involved in reactions to study the enthalpy of reaction at standard conditions .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for Tetrahydromethyl-1,3-isobenzofurandione were not found in the search results, it is known to be used in various applications such as the curing agents for epoxy resins, solvent-free paints, laminated boards, and epoxy adhesives . This suggests potential for continued use and research in these areas.

Eigenschaften

IUPAC Name |

3a-methyl-5,6-dihydro-4H-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-9-5-3-2-4-6(9)7(10)12-8(9)11/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYDTBZMMPQJNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC=C1C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860089 | |

| Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

0.003 [mmHg] | |

| Record name | Tetrahydromethylphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7856 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1,3-Isobenzofurandione, tetrahydromethyl- | |

CAS RN |

11070-44-3, 75910-60-0 | |

| Record name | Tetrahydromethylphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011070443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, tetrahydromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3a,4,5,6-Tetrahydro-3a-methyl-1,3-isobenzofurandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydromethylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Tetrahydromethyl-1,3-isobenzofurandione in epoxy resin formulations?

A: Tetrahydromethyl-1,3-isobenzofurandione, also known as Tetrahydromethylphthalic anhydride, acts as a curing agent for epoxy resins [, , ]. Curing agents are essential components that initiate the crosslinking of epoxy molecules, transforming the liquid resin into a solid, thermoset material with desirable mechanical and thermal properties.

Q2: How does the choice of curing accelerator impact the properties of epoxy molding compounds using Tetrahydromethyl-1,3-isobenzofurandione?

A: Research indicates that the selection of a curing accelerator significantly influences the curing behavior and final properties of epoxy molding compounds (EMCs) using Tetrahydromethyl-1,3-isobenzofurandione []. For example, using 2-methyl imidazole as an accelerator resulted in a lower activation energy for the curing reaction compared to triphenyl phosphine. This difference affects the curing temperature and overall processing conditions for the EMC. Ultimately, choosing the appropriate accelerator allows for fine-tuning the EMC's properties for specific applications, like in integrated circuit packaging.

Q3: Can Tetrahydromethyl-1,3-isobenzofurandione be used to modify the properties of epoxy resins beyond their curing behavior?

A: Yes, studies demonstrate that Tetrahydromethyl-1,3-isobenzofurandione plays a crucial role in tailoring the properties of epoxy resins beyond simply acting as a curing agent []. For instance, researchers successfully synthesized shape memory epoxy resins by blending polyurethane (PU) with an epoxy resin cured using Tetrahydromethyl-1,3-isobenzofurandione. This modification led to enhanced toughness and a controlled glass transition temperature in the resulting material. These findings highlight the versatility of Tetrahydromethyl-1,3-isobenzofurandione in engineering desirable properties for specific applications like shape memory materials.

Q4: Are there any studies exploring the relationship between the structure of epoxy resins and their properties when cured with Tetrahydromethyl-1,3-isobenzofurandione?

A: Yes, researchers have investigated how incorporating specific structural features into epoxy resins affects their properties after curing with Tetrahydromethyl-1,3-isobenzofurandione []. For example, incorporating polycyclic aromatic hydrocarbons, like naphthalene and biphenyl, into the novolac epoxy resin structure led to improved thermal and mechanical properties, lower dielectric constants, and lower coefficients of thermal expansion compared to conventional novolac epoxy resins cured with Tetrahydromethyl-1,3-isobenzofurandione. This study showcases how manipulating the molecular structure of epoxy resins, in conjunction with using Tetrahydromethyl-1,3-isobenzofurandione as a curing agent, presents opportunities to develop high-performance materials for demanding applications, such as in electronic packaging.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.